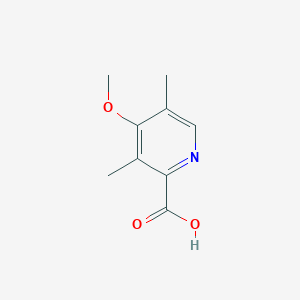

![molecular formula C12H27NO3S B2660066 1-[dibutyl(sulfonato)azaniumyl]butane CAS No. 2364603-74-5](/img/structure/B2660066.png)

1-[dibutyl(sulfonato)azaniumyl]butane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

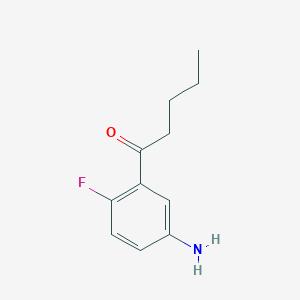

Tributylsulfo ammonium betaine, also known as tetrabutylammonium sulfobetaine, is a zwitterionic surfactant with a sulfonic acid group and a quaternary ammonium group. It is a stable and nontoxic natural substance .

Synthesis Analysis

The reagent can be prepared by the reaction of tributylamine with chlorosulfonic acid (slowly added over 2 h) in DCM at sub −30 °C and reacted for a further 1 h . Inspired by the novel sulfating reagent, TriButylSulfoAmmonium Betaine (TBSAB), a 3-step procedure using tributylamine as the novel solubilising partner coupled to commercially available sulfating agents was developed .

Molecular Structure Analysis

The molecular formula of Tributylsulfo ammonium betaine is C12H27NO3S. It is a zwitterionic molecule, meaning it has regions of both positive and negative charge .

Chemical Reactions Analysis

Tributylsulfo ammonium betaine is used as a high yielding route to organosulfates . The optimised reaction conditions were interrogated with a diverse range of alcohols, including natural products and amino acids .

Physical and Chemical Properties Analysis

Tributylsulfo ammonium betaine is soluble in most organic solvents (DMF and MeCN are most commonly used), and has limited solubility in H2O . It has a molecular weight of 265.41.

科学的研究の応用

Sulfation Synthesis

A study highlights the development of tributylsulfo ammonium betaine as a high-yielding route for the synthesis of organosulfates. This method was optimized across a diverse range of alcohols, showcasing its potential in creating sulfated molecules efficiently, including natural products and amino acids (Gill, Male, & Jones, 2019).

Antimicrobial Application

Tributylsulfo ammonium betaine derivatives have been explored for imparting antimicrobial properties to cotton fabrics. This involves the synthesis of a 4-aminobenzenesulfonic acid–chloro–triazine adduct treated with cotton to enhance the fabric's antimicrobial activity, showcasing a novel application in textile processing (Son, Kim, Ravikumar, & Lee, 2006).

Fuel Desulfurization

Research on the desulfurization process of fuels with ammonium-based deep eutectic solvents (DESs) has identified tributyl ammonium chloride-based DESs as highly efficient. This approach highlights a significant advancement in reducing sulfur content in fuels, addressing environmental pollution concerns (Li et al., 2013).

Environmental Toxicology

The environmental impact and toxicity of tributyltin compounds, including tributylsulfo ammonium betaine derivatives, have been extensively studied. Despite its toxic nature, research suggests that tributyltin's impact on higher plants may be less severe, providing insights into its potential for use in phytoremediation and non-food cash crop production (Trapp, Ciucani, & Sismilich, 2004).

Novel Exchange Method for Sulfated Molecules

A novel double ion-exchange method inspired by TributylSulfoAmmonium Betaine (TBSAB) has been developed for accessing organosulfates and sulfamates. This method utilizes tributylamine and commercially available sulfating agents, offering an efficient and cost-effective route for synthesizing these bioactive molecules (Alshehri, Benedetti, & Jones, 2020).

作用機序

将来の方向性

Betaine has shown potential in several human diseases, such as obesity, diabetes, cancer, and Alzheimer’s disease . The development of an alternative sulfation protocol using low-cost, commercially available reagents is expected to accelerate the development of complementary methods to prepare organosulfates for biological applications .

特性

IUPAC Name |

1-[dibutyl(sulfonato)azaniumyl]butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO3S/c1-4-7-10-13(11-8-5-2,12-9-6-3)17(14,15)16/h4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJZNKDOSHAIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)

![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2659989.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2659993.png)

![2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2659994.png)

![2-[(2-Methylbenzyl)sulfonyl]quinoxaline](/img/structure/B2660001.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide](/img/structure/B2660002.png)